(Cyclohept-4-en-1-yl)methanamine hydrochloride
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Overview
Description
(Cyclohept-4-en-1-yl)methanamine hydrochloride is an organic compound with the chemical formula C₈H₁₆ClN It is a hydrochloride salt of cyclohept-4-en-1-ylmethanamine, characterized by a seven-membered ring with a double bond and an amine group attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohept-4-en-1-yl)methanamine hydrochloride typically involves the following steps:
Formation of Cyclohept-4-en-1-ylmethanamine: This can be achieved through the reaction of cycloheptene with formaldehyde and ammonia, resulting in the formation of the amine.
Conversion to Hydrochloride Salt: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
(Cyclohept-4-en-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the cycloheptene ring can be reduced to form cycloheptane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cycloheptane derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclohept-4-en-1-yl)methanamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine hydrochloride: Similar structure but with a six-membered ring.
Cyclooctylamine hydrochloride: Similar structure but with an eight-membered ring.
Cyclopentylamine hydrochloride: Similar structure but with a five-membered ring.
Uniqueness
(Cyclohept-4-en-1-yl)methanamine hydrochloride is unique due to its seven-membered ring structure with a double bond, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
cyclohept-4-en-1-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-7-8-5-3-1-2-4-6-8;/h1-2,8H,3-7,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMLTIJNPRMZHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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